molecular formula C26H34O10 B1257263 Michaolide G

Michaolide G

Cat. No.: B1257263
M. Wt: 506.5 g/mol
InChI Key: MDAGMBAVURBMPE-LNFGTXBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C26H34O10

Molecular Weight

506.5 g/mol

IUPAC Name

[(1S,2S,4S,5R,7E,9S,11S,13S,15R,16R)-9,15-diacetyloxy-4,8,13-trimethyl-17-methylidene-18-oxo-3,12,19-trioxatetracyclo[14.3.0.02,4.011,13]nonadec-7-en-5-yl] acetate

InChI

InChI=1S/C26H34O10/c1-12-8-9-19(33-16(5)29)26(7)23(36-26)22-21(13(2)24(30)34-22)18(32-15(4)28)11-25(6)20(35-25)10-17(12)31-14(3)27/h8,17-23H,2,9-11H2,1,3-7H3/b12-8+/t17-,18+,19+,20-,21+,22-,23-,25-,26-/m0/s1

InChI Key

MDAGMBAVURBMPE-LNFGTXBMSA-N

Isomeric SMILES

C/C/1=C\C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C[C@]4([C@@H](O4)C[C@@H]1OC(=O)C)C)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C

Canonical SMILES

CC1=CCC(C2(C(O2)C3C(C(CC4(C(O4)CC1OC(=O)C)C)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cembranoids share a common macrocyclic skeleton but differ in substituents, oxygenation sites, and stereochemistry. Below is a detailed comparison of Michaolide G with structurally or functionally related compounds:

Structural Analogues
Compound Source Molecular Formula Key Structural Features Biological Activity Reference
This compound Lobophytum michaelae Not explicitly stated Likely contains α-exo-methylene-γ-lactone group (inferred from related Michaolides) Structural similarity to Brevetoxin A (low: 0.79) but no direct functional overlap reported
Michaolide M L. michaelae C₂₄H₃₄O₉ Acetyloxy group at C-5 Cytotoxic against P-388, HT-29, A-549, and HEL cells
Michaolide N L. michaelae C₂₆H₃₂O₁₀ Acetyloxy groups at C-9 and C-18; aldehyde at C-12 Moderate cytotoxicity (IC₅₀: 2.1–4.8 μM)

Key Observations :

  • Structural Differentiation : this compound’s low structural similarity to Brevetoxin A (0.79) suggests distinct macrocyclic features compared to polyether toxins . Unlike Sinulariolide, which has a critical α-exo-methylene-γ-lactone group for cytotoxicity, this compound’s activity may depend on alternative functional groups (e.g., acetyloxy or epoxy moieties) .
  • Bioactivity Trends : Michaolides with acetyloxy substitutions (e.g., Michaolides M and N) exhibit moderate cytotoxicity, while Sinulariolide’s lactone group enhances potency. This compound’s absence from cytotoxicity tables in implies it may lack this pharmacophore or require further testing .
Functional Analogues
Compound Source Functional Similarity to this compound Reference

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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